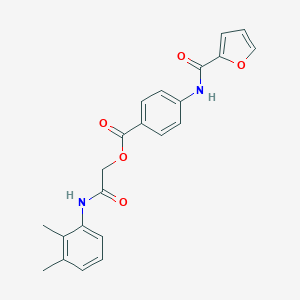
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate, also known as EAOQ, is a synthetic compound that belongs to the class of quinolinecarboxylates. EAOQ has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is not fully understood. However, it has been suggested that this compound inhibits the activity of topoisomerase II by binding to its active site. This prevents the enzyme from interacting with DNA, which in turn prevents DNA replication. This compound has also been shown to induce apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory properties. It has been suggested that this compound inhibits the activity of NF-κB, a transcription factor that is involved in the inflammatory response. By inhibiting the activity of NF-κB, this compound reduces inflammation and associated symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it ideal for long-term studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate. One area of research is to further elucidate its mechanism of action. This will provide a better understanding of how this compound inhibits the activity of topoisomerase II and induces apoptosis. Another area of research is to investigate the potential applications of this compound in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, research can be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its anticancer and anti-inflammatory properties make it a promising compound for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other diseases.
Synthesemethoden
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate can be synthesized by reacting 2-phenyl-4-quinolinecarboxylic acid with ethyl chloroformate in the presence of N,N-diisopropylethylamine. This reaction produces ethyl 2-phenyl-4-quinolinecarboxylate, which is then reacted with 2-chloro-N-ethylaniline in the presence of potassium carbonate to produce this compound. The synthesis method of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication. By inhibiting the activity of topoisomerase II, this compound prevents the replication of cancer cells, leading to their death.
Eigenschaften
Molekularformel |
C26H22N2O3 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
[2-(2-ethylanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H22N2O3/c1-2-18-10-6-8-14-22(18)28-25(29)17-31-26(30)21-16-24(19-11-4-3-5-12-19)27-23-15-9-7-13-20(21)23/h3-16H,2,17H2,1H3,(H,28,29) |
InChI-Schlüssel |
HIWJKNRHZKIENK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271049.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271056.png)
![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271058.png)
![1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
